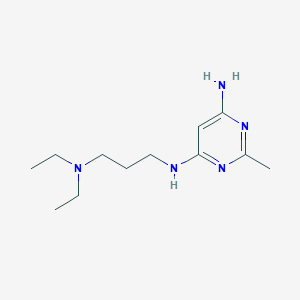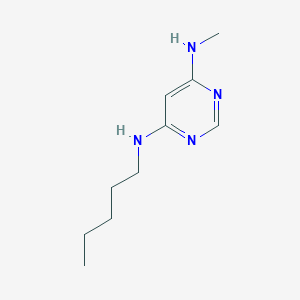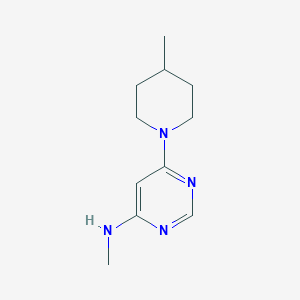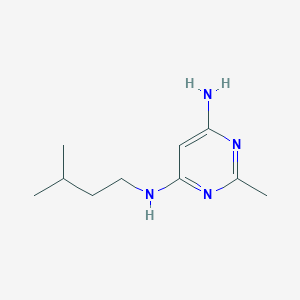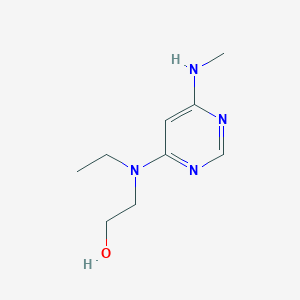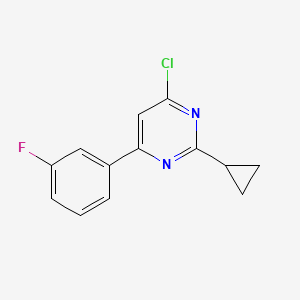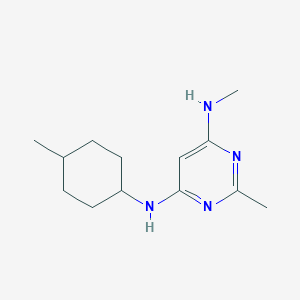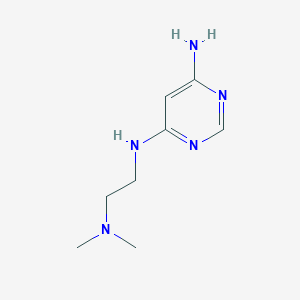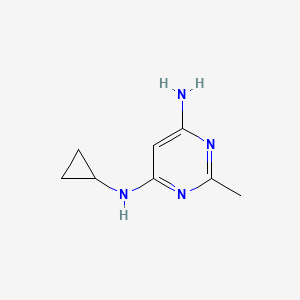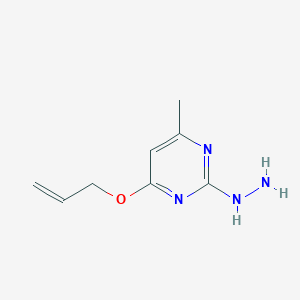
2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine
Vue d'ensemble
Description
2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine, also known as HMP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in various fields. HMP is a yellow crystalline solid that is soluble in water and organic solvents. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine is not fully understood. However, studies have suggested that 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine may inhibit the activity of enzymes involved in DNA synthesis and cell division, leading to the inhibition of cancer cell growth. 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine has also been shown to inhibit the activity of the hepatitis C virus NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine has been reported to have different biochemical and physiological effects. In vitro studies have shown that 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine can induce apoptosis, a programmed cell death, in cancer cells. 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine has been reported to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. Furthermore, 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine has been shown to reduce the levels of liver enzymes, such as alanine aminotransferase and aspartate aminotransferase, in animal models of liver injury.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine has several advantages for lab experiments. 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine is a stable compound that can be easily synthesized using different methods. 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine is also soluble in water and organic solvents, making it easy to work with in the lab. However, there are also some limitations to using 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine in lab experiments. 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine has low bioavailability and low solubility in aqueous solutions, which may limit its efficacy in vivo. In addition, 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine has not been extensively studied for its toxicity and safety profile.
Orientations Futures
There are several future directions for the study of 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine. One direction is to investigate the potential of 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine as a therapeutic agent for cancer, viral infections, and bacterial infections. Further studies are needed to determine the efficacy and safety of 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine in vivo. Another direction is to investigate the mechanism of action of 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine and its interaction with different enzymes and proteins. Additionally, studies are needed to optimize the synthesis method of 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine and to improve its solubility and bioavailability.
Applications De Recherche Scientifique
2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine has been extensively studied for its potential applications in different fields. In the pharmaceutical industry, 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine has been investigated for its antitumor, antiviral, and antibacterial properties. 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine has also been reported to inhibit the replication of the hepatitis C virus and the herpes simplex virus. In addition, 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine has been shown to have antibacterial activity against different bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
(4-methyl-6-prop-2-enoxypyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-3-4-13-7-5-6(2)10-8(11-7)12-9/h3,5H,1,4,9H2,2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHNXYZSBCEECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



